Cas no 391887-27-7 (3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide)
3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide
- 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- Benzamide, N-[[4,5-dihydro-4-(3-methylphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethyl-
- F0475-0218
- 391887-27-7
- 3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
- 3,4-dimethyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
- AKOS024578580
- Oprea1_129270
-
- Inchi: 1S/C19H20N4OS/c1-12-5-4-6-16(9-12)23-17(21-22-19(23)25)11-20-18(24)15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,20,24)(H,22,25)
- InChI Key: FHVJCSXLOBMJQF-UHFFFAOYSA-N
- SMILES: C(NCC1N(C2=CC=CC(C)=C2)C(=S)NN=1)(=O)C1=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 352.13578245g/mol
- Monoisotopic Mass: 352.13578245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 88.8Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- pka: 5.29±0.20(Predicted)
3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0475-0218-2μmol |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-5μmol |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-10μmol |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-20μmol |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-1mg |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-2mg |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-3mg |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-4mg |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-5mg |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0475-0218-10mg |
3,4-dimethyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391887-27-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide
Research Brief on 3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide (CAS: 391887-27-7)
Recent studies on the compound 3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide (CAS: 391887-27-7) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This molecule, characterized by its unique triazole-thione scaffold, has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structural complexity and functional versatility make it a subject of intense research, particularly in drug discovery and development.
One of the key findings from recent literature is the compound's efficacy in targeting specific enzymatic pathways. For instance, studies have demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical enzymes involved in inflammatory processes. This dual inhibition suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, molecular docking studies have revealed strong binding affinities between the compound and these enzymes, providing a mechanistic basis for its observed bioactivity.
In addition to its anti-inflammatory properties, 3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide has shown promising results in antimicrobial assays. Recent in vitro studies have reported its activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis and inhibit key virulence factors underscores its potential as a novel antibiotic, particularly in the face of rising antibiotic resistance.
Another area of interest is the compound's anticancer potential. Preliminary studies have indicated that it induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins. These findings are particularly significant given the ongoing need for new chemotherapeutic agents with improved efficacy and reduced side effects. However, further in vivo studies are required to validate these results and assess the compound's pharmacokinetic and toxicological profiles.
The synthesis and optimization of 3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with enhanced bioavailability and target specificity. For example, modifications to the benzamide moiety have yielded compounds with improved solubility and metabolic stability, addressing some of the challenges associated with the parent molecule. These developments are crucial for advancing the compound toward preclinical and clinical trials.
In conclusion, 3,4-dimethyl-N-{4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide represents a multifaceted molecule with significant therapeutic potential. Its broad-spectrum biological activities, coupled with ongoing advancements in its chemical optimization, position it as a valuable candidate for further investigation. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and evaluating its safety and efficacy in animal models and human trials. Such efforts will be instrumental in translating this promising compound into clinically viable therapeutics.
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